Sodium dioctyldithiocarbamate

Description

Contextualization of Dithiocarbamate (B8719985) Chemistry in Contemporary Research

Dithiocarbamates (DTCs) are a class of organosulfur compounds that have garnered considerable attention in contemporary research due to their versatile nature. nih.govf1000research.com They are characterized by the presence of a dithiocarbamate moiety, -N(C=S)S-, which allows them to act as potent ligands, forming stable complexes with a wide array of metal ions. nih.govresearchgate.net This chelating ability is a cornerstone of their utility and is exploited in numerous applications. nih.govvulcanchem.com

The chemistry of dithiocarbamates is rich and varied, with research spanning from fundamental synthesis and characterization to advanced applications in material science, medicine, and environmental remediation. nih.govf1000research.comnih.gov The synthesis of dithiocarbamates is typically achieved through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govresearchgate.net This straightforward synthesis allows for the creation of a diverse library of dithiocarbamate derivatives with tailored properties.

In recent years, dithiocarbamate research has seen a surge in interest, particularly in the development of novel materials and therapeutic agents. f1000research.com For instance, dithiocarbamate complexes are being explored as precursors for the synthesis of metal sulfide (B99878) nanoparticles, which have applications in electronics and catalysis. nih.gov Furthermore, the biological activities of dithiocarbamates are a major focus, with studies investigating their potential as anticancer, antimicrobial, and neuroprotective agents. f1000research.com

Historical Trajectories and Milestones in Dioctyldithiocarbamate Studies

The study of dithiocarbamates dates back to the early 20th century, with their commercial application as fungicides first emerging during World War II. nih.gov The development of sodium dioctyldithiocarbamate is intertwined with the broader history of dithiocarbamate chemistry. While specific historical milestones for this compound are not extensively documented in readily available literature, its applications in various industries suggest a history of gradual development and refinement.

A significant milestone in the broader field of dithiocarbamate research was the discovery of their ability to act as vulcanization accelerators in the rubber industry. nih.gov This discovery paved the way for the development of various dithiocarbamate-based accelerators, including those with long alkyl chains like the dioctyl derivative, which offer specific advantages in rubber processing.

Another key area of development has been in the field of mineral flotation, where dithiocarbamates are used as collectors to separate valuable minerals from ores. ontosight.aimdpi.com The effectiveness of this compound in this application is a result of its ability to selectively bind to the surface of certain minerals, rendering them hydrophobic and allowing them to be separated by froth flotation.

The evolution of analytical techniques has also played a crucial role in advancing the understanding of dioctyldithiocarbamates. Spectroscopic and chromatographic methods have enabled detailed characterization of these compounds and their metal complexes, leading to a deeper understanding of their structure-property relationships.

Paradigmatic Significance of this compound in Chemical Science and Engineering

This compound holds a significant position in chemical science and engineering due to its diverse and impactful applications. Its utility stems from its unique chemical structure, which combines a hydrophilic sodium salt group with a lipophilic dioctyl chain, imparting surfactant-like properties. ontosight.ai

Industrial Applications:

Rubber Vulcanization: It serves as a secondary accelerator in the vulcanization of rubber, enhancing the cross-linking process and improving the physical properties of the final rubber product. ontosight.ai

Mining Industry: In mining, it is employed as a flotation agent for the separation of minerals from their ores. ontosight.ai

Lubricants and Greases: It is utilized as an additive in lubricants and greases to enhance their performance and stability. ontosight.aigoogle.com

The ability of this compound to form stable complexes with metal ions is another key aspect of its significance. ontosight.ai This property is the basis for its use in heavy metal remediation, where it can be used to capture and remove toxic metals from contaminated water sources. nih.gov

In the realm of materials science, this compound and its derivatives are being investigated as precursors for the synthesis of novel materials. For example, they can be used to create metal sulfide nanoparticles with controlled size and morphology, which are of interest for applications in catalysis and optoelectronics. nih.gov

Overview of Current Research Landscapes and Future Directions for this compound

The current research landscape for this compound and related dithiocarbamates is vibrant and multidisciplinary. Researchers are actively exploring new applications and refining existing ones, driven by the need for more efficient and sustainable chemical processes.

Current Research Focus:

Green Chemistry: A significant trend is the development of more environmentally friendly synthetic methods for dithiocarbamates, including the use of greener solvents and catalysts. researchgate.net

Nanomaterials: The use of dithiocarbamates as single-source precursors for the synthesis of metal sulfide nanoparticles continues to be an active area of research. nih.gov

Biomedical Applications: The biological activities of dithiocarbamates are being extensively studied, with a focus on developing new therapeutic agents for a range of diseases. f1000research.com

Environmental Remediation: The application of dithiocarbamates in the removal of heavy metals from the environment is an ongoing area of investigation, with a focus on developing more efficient and selective chelating agents. nih.gov

Future Directions:

The future of this compound research is likely to be shaped by several key trends. The increasing emphasis on sustainability will drive the development of bio-based dithiocarbamates and more efficient recycling processes for those used in industrial applications.

The convergence of nanotechnology and dithiocarbamate chemistry is expected to lead to the development of advanced materials with tailored properties for applications in catalysis, sensing, and drug delivery. Furthermore, a deeper understanding of the biological mechanisms of action of dithiocarbamates could unlock their full potential as therapeutic agents.

The exploration of novel dithiocarbamate structures, including those with unique functional groups, will continue to be a key driver of innovation in the field. This could lead to the discovery of new compounds with enhanced performance in a variety of applications.

Table of Chemical Properties of this compound

| Property | Value |

| CAS Number | 41776-15-2 chemical-suppliers.eulookchem.com |

| Molecular Formula | C₁₇H₃₄NNaS₂ nih.gov |

| Molecular Weight | 339.57833 g/mol chemical-suppliers.eulookchem.com |

| Boiling Point | 389.5°C at 760 mmHg chemical-suppliers.eulookchem.com |

| Flash Point | 189.4°C chemical-suppliers.eulookchem.com |

| Appearance | Yellowish liquid ontosight.ai |

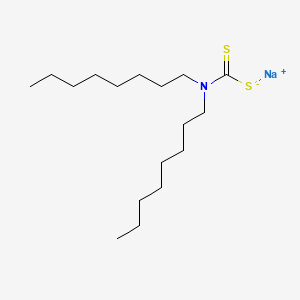

Structure

3D Structure of Parent

Properties

CAS No. |

41776-15-2 |

|---|---|

Molecular Formula |

C17H34NNaS2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

sodium;N,N-dioctylcarbamodithioate |

InChI |

InChI=1S/C17H35NS2.Na/c1-3-5-7-9-11-13-15-18(17(19)20)16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

LAHATCIHENQQOP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=S)[S-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Sodium Dioctyldithiocarbamate

Conventional Synthetic Routes for Sodium Dioctyldithiocarbamate

The traditional and most widely employed method for synthesizing this compound relies on the fundamental reaction between a secondary amine, carbon disulfide, and an alkali.

Amine-Carbon Disulfide-Alkali Reaction Mechanisms

The synthesis of this compound is primarily achieved through the reaction of dioctylamine (B52008) with carbon disulfide in the presence of a strong base like sodium hydroxide. researchgate.net This reaction is a specific example of a general method used for synthesizing various dithiocarbamates, which involves the reaction of a primary or secondary amine with carbon disulfide. mdpi.com

The mechanism proceeds through the nucleophilic addition of the amine to carbon disulfide. researchgate.net In the presence of a base, such as sodium hydroxide, the secondary amine, dioctylamine, attacks the electrophilic carbon atom of carbon disulfide. This initial reaction forms a dithiocarbamic acid intermediate. Subsequently, the acidic proton of the dithiocarbamic acid is neutralized by the alkali (sodium hydroxide) to yield the corresponding sodium salt, this compound. researchgate.netrsc.org The general reaction is often carried out in a suitable solvent and can be conducted as a one-pot synthesis. researchgate.net

It is a common misconception that the amine is first deprotonated by the base to form an amide, which then reacts with carbon disulfide. rsc.org However, in the absence of a base, the reaction between an amine and carbon disulfide still proceeds to form the dithiocarbamic acid, highlighting that the amine itself is sufficiently nucleophilic to initiate the reaction. rsc.org The role of the alkali is to drive the equilibrium towards the formation of the stable dithiocarbamate (B8719985) salt.

Optimization of Reaction Parameters and Yields in Dioctyldithiocarbamate Synthesis

The efficiency and yield of this compound synthesis are influenced by several key reaction parameters. Optimizing these parameters is crucial for industrial-scale production to maximize product output and minimize waste. mt.com Key factors that are often manipulated include reaction time, temperature, solvent, and the stoichiometry of the reactants. scielo.brprinceton.edu

Table 1: Key Parameters for Optimization in Dithiocarbamate Synthesis

| Parameter | Influence on Reaction | Typical Optimization Strategies |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to the formation of byproducts. | Stepwise increase to find the optimal balance between reaction speed and product purity. |

| Solvent | Influences reactant solubility, reaction rate, and can affect the reaction mechanism. | Screening of different solvents (e.g., polar, non-polar, protic, aprotic) or using solvent-free conditions. |

| Reactant Ratio | The stoichiometry of the amine, carbon disulfide, and alkali can impact the yield and purity of the final product. | Systematic variation of the molar ratios of the reactants. |

| Reaction Time | Insufficient time can lead to incomplete conversion, while excessively long times can result in byproduct formation. | Monitoring the reaction progress over time using techniques like TLC or HPLC to determine the optimal duration. |

| Catalyst | The presence and concentration of a catalyst can significantly alter the reaction rate and yield. | Screening different catalysts and optimizing their loading. |

Novel and Sustainable Synthesis Strategies for Dithiocarbamates

In recent years, there has been a significant push towards developing more sustainable and efficient methods for the synthesis of dithiocarbamates, including this compound. These modern approaches aim to reduce environmental impact, improve atom economy, and simplify reaction procedures.

Catalytic Approaches in Dithiocarbamate Formation (e.g., Copper-Catalyzed Coupling Reactions)

Catalytic methods have emerged as a powerful tool for the synthesis of dithiocarbamates, offering milder reaction conditions and broader substrate scope compared to traditional methods. Copper-catalyzed reactions, in particular, have been extensively explored for the formation of C-S bonds in dithiocarbamates. For instance, copper iodide (CuI) has been used to catalyze the coupling reaction between sodium dithiocarbamates and aryl iodides or vinyl bromides. researchgate.net This Ullmann-type coupling provides a direct route to S-aryl and S-vinyl dithiocarbamates. researchgate.net

Other catalytic systems have also been developed. For example, a highly efficient C-S cross-coupling reaction of aryl iodides with tetraalkylthiuram disulfides can be achieved using a catalytic amount of copper(II) chloride (CuCl₂) with zinc powder as a reductant and potassium carbonate as a base. organic-chemistry.org Furthermore, copper-mediated three-component coupling reactions of boronic acids, amines, and carbon disulfide have been reported to produce a wide range of functionalized dithiocarbamates in very good yields under mild conditions. organic-chemistry.org The use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a Lewis acid catalyst in a green solvent system of polyethylene (B3416737) glycol (PEG) and water has also been shown to be an effective and eco-friendly approach for the one-pot synthesis of dithiocarbamates. samipubco.com These catalytic methods often exhibit high functional group tolerance and can be performed under milder conditions than their non-catalytic counterparts.

One-Pot and Multicomponent Synthesis Techniques for this compound

For instance, a highly efficient and mild one-pot synthesis of S-alkyl dithiocarbamates involves the reaction of amines, carbon disulfide, and alkyl halides without the need for a catalyst and under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This method is considered highly atom-economical. organic-chemistry.org Similarly, catalyst-free, one-pot methods have been developed for the synthesis of dithiocarbamate derivatives in environmentally friendly solvent systems like ethanol-water mixtures at room temperature. researchgate.net These multicomponent reactions offer greener advantages, including the potential for metal-free or catalyst-free and solvent-free conditions, the use of green solvents, and operational simplicity. tandfonline.com The direct conversion of aldehydes to α,β-unsaturated esters using sodium hydride in a one-pot reaction showcases the versatility of this approach for other chemical transformations. asianpubs.org Furthermore, one-pot cascade methods, sometimes involving microwave heating and reagents like sodium borohydride, have been developed for the synthesis of other industrially significant compounds, highlighting the potential for applying similar principles to dithiocarbamate synthesis. rsc.org

Green Chemistry Principles in Scalable Production of Dioctyldithiocarbamate Derivatives

The principles of green chemistry are increasingly being integrated into the scalable production of dithiocarbamate derivatives to minimize environmental impact and enhance safety. researchgate.net These principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

A key aspect of green chemistry is the use of safer solvents or the elimination of solvents altogether. researchgate.net For dithiocarbamate synthesis, methods have been developed that utilize water or green solvent systems like deep eutectic solvents (DES) and polyethylene glycol (PEG). samipubco.comresearchgate.net Catalyst-free and solvent-free one-pot syntheses of dithiocarbamates are particularly noteworthy as they align with the principles of waste prevention and atom economy. organic-chemistry.orgasianpubs.org Atom economy, a concept developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org

Furthermore, the development of catalytic systems, as discussed previously, contributes to greener synthesis by enabling reactions to occur under milder conditions and with higher efficiency, thus reducing energy consumption. organic-chemistry.orgsamipubco.com The use of recyclable catalysts further enhances the sustainability of the process. researchgate.net By focusing on these green chemistry principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and its derivatives. mdpi.com

Characterization Methodologies for this compound and its Intermediates

The confirmation of the chemical structure and the assessment of purity for this compound and its precursors are critical steps in its production and application. A suite of sophisticated analytical techniques is employed for this purpose, ensuring the compound meets the required specifications.

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. diva-portal.org For dithiocarbamates, both ¹H and ¹³C NMR are utilized. In the ¹H NMR spectrum of a related compound, dibenzyldithiocarbamic acid sodium salt, characteristic signals are observed for the protons in the aromatic rings and the methylene (B1212753) groups attached to the nitrogen atom. chemicalbook.com For this compound, specific chemical shifts would be expected for the various methylene and methyl groups of the two octyl chains. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to confirm the connectivity between protons and carbons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. epo.org In the IR spectrum of this compound, a key characteristic band is the C-N stretching vibration, which typically appears in the range of 1450-1550 cm⁻¹. Another significant absorption is the C=S stretching vibration, which is usually found in the 950-1050 cm⁻¹ region. chemicalbook.com The presence and position of these bands provide strong evidence for the dithiocarbamate moiety. For instance, in related dithiocarbamate compounds, the C=S stretching vibration is a key diagnostic peak. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. acdlabs.com In the mass spectrum of this compound, the molecular ion peak would be expected. Often, especially with soft ionization techniques like electrospray ionization (ESI), adduct ions such as [M+Na]⁺ are observed, which can aid in the confirmation of the molecular weight. fu-berlin.deresearchgate.net Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information by breaking the molecule into smaller, identifiable pieces. researchgate.netnih.gov

Table 1: Spectroscopic Data for Dithiocarbamate Analogues

| Spectroscopic Technique | Key Feature | Typical Range/Value | Reference |

| ¹H NMR | Methylene protons adjacent to Nitrogen | δ 3.0-4.0 ppm | chemicalbook.com |

| ¹³C NMR | Carbon of the C=S group | δ 190-210 ppm | diva-portal.org |

| IR Spectroscopy | C-N stretching vibration | 1450-1550 cm⁻¹ | chemicalbook.com |

| IR Spectroscopy | C=S stretching vibration | 950-1050 cm⁻¹ | chemicalbook.com |

| Mass Spectrometry | Molecular Ion Peak [M+Na]⁺ | Corresponds to MW + 22.99 | fu-berlin.de |

Chromatographic and Other Analytical Purity Assessment Methods

Ensuring the purity of this compound is crucial for its intended applications. Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. moravek.compatsnap.com For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase and a polar mobile phase. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property that can be used for identification when compared to a reference standard. upb.roresearchgate.net The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for the quantification of its purity and the detection of any impurities. moravek.com The choice of detector, such as a UV-Vis detector, is based on the chromophoric nature of the dithiocarbamate group.

Other Analytical Methods: While HPLC is the most common method for purity assessment, other techniques can also be employed. Thin-layer chromatography (TLC) can be used for rapid, qualitative analysis of the purity and to monitor the progress of the synthesis reaction. Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, and sodium) in the compound, which can be compared with the theoretical values calculated from its molecular formula, C₁₇H₃₄NNaS₂. diva-portal.orgkoreascience.kr

Table 2: Chromatographic Purity Assessment of this compound

| Parameter | Method | Typical Conditions | Purpose |

| Purity Determination | HPLC | Reversed-phase C18 column, UV detection | Quantify the main component and detect impurities |

| Qualitative Analysis | TLC | Silica gel plates, suitable solvent system | Rapid check for purity and reaction monitoring |

| Elemental Composition | Elemental Analysis | Combustion analysis | Confirm the empirical formula |

Coordination Chemistry and Metal Complexation Dynamics of Dioctyldithiocarbamates

Ligand Properties and Electronic Structure of the Dioctyldithiocarbamate Anion

The presence of the two octyl groups introduces significant steric bulk, which can influence the coordination geometry and the stability of the resulting metal complexes. publish.csiro.au These long alkyl chains also impart lipophilic (fat-soluble) properties to the metal complexes. nih.gov The electronic properties of the ligand can be tuned by the choice of the substituents on the nitrogen atom. researchgate.net

Dithiocarbamate (B8719985) ligands are classified as soft bases according to the Hard and Soft Acids and Bases (HSAB) theory, which explains their strong affinity for soft acid metal ions. wikipedia.orgnih.gov They are capable of stabilizing metals in a wide range of oxidation states, a property attributed to the interplay between the soft dithiocarbamate and hard thioureide resonance forms. researchgate.netrsc.org

Formation and Stability of Metal-Dioctyldithiocarbamate Complexes

Dioctyldithiocarbamates readily form stable complexes with a variety of transition metals. The formation of these complexes is a result of the strong affinity of the soft sulfur donor atoms of the ligand for metal ions. researchgate.net The stability of these complexes is often high, as indicated by their large stability constants. chemguide.co.uk

Complexation Behavior with Transition Metals (e.g., Copper, Nickel)

Copper: Copper(II) ions form highly stable complexes with dithiocarbamate ligands. nih.gov The resulting copper(II) dioctyldithiocarbamate complexes are typically square planar. The stability of these complexes is such that dithiocarbamates can be used to remove copper ions from solutions. researchgate.net The complexation with copper can significantly slow down the degradation of the dithiocarbamate ligand, especially under acidic conditions. researchgate.netoup.com

Nickel: Nickel(II) also forms very stable, typically square planar, complexes with dithiocarbamate ligands. publish.csiro.auresearchgate.net These complexes are diamagnetic. publish.csiro.au The stability of nickel dithiocarbamate complexes makes them useful in various applications, including as precursors for the synthesis of nickel sulfide (B99878) nanoparticles. researchgate.net The stability constants for nickel(II) complexes with various ligands have been studied, providing insight into their formation and persistence in different environments. nih.govresearchgate.netnih.gov

The general order of stability for divalent metal dithiocarbamate complexes often follows the Irving-Williams series. researchgate.net

Stoichiometric Considerations and Coordination Geometries of Formed Complexes

The stoichiometry of metal-dithiocarbamate complexes is most commonly 1:2 for divalent metals (like Cu²⁺ and Ni²⁺), forming neutral complexes with the general formula M(S₂CNR₂)₂. wikipedia.org Trivalent metals typically form 1:3 complexes, M(S₂CNR₂)₃. wikipedia.orgeurjchem.com

The coordination geometry around the central metal ion is determined by the coordination number and the electronic configuration of the metal. wikipedia.orglibretexts.orglibretexts.org

Square Planar: This geometry is very common for d⁸ metal ions like Ni(II) and is also seen in Cu(II) complexes. researchgate.netlibretexts.orglibretexts.org

Tetrahedral: This geometry can be adopted by some four-coordinate complexes. libretexts.orglibretexts.org

Octahedral: This geometry is typical for six-coordinate complexes, which can be formed with trivalent metals or when additional ligands are present. libretexts.orglibretexts.orgcore.ac.uk

The dioctyldithiocarbamate ligand almost always acts as a bidentate chelating ligand, forming a four-membered ring with the metal atom. researchgate.net

Below is an interactive data table summarizing the typical coordination geometries for selected metal dioctyldithiocarbamate complexes.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Copper(II) | 1:2 | Square Planar |

| Nickel(II) | 1:2 | Square Planar |

| Cobalt(III) | 1:3 | Octahedral |

| Iron(III) | 1:3 | Octahedral |

Mechanistic Studies of Metal Ion Sequestration and Exchange Processes

Dithiocarbamates are effective metal sequestering agents, meaning they can bind to and remove metal ions from a solution. nih.govresearcher.life This process is essentially a ligand exchange reaction where the dithiocarbamate ligand replaces other ligands (like water molecules) that are coordinated to the metal ion.

The mechanism of sequestration involves the formation of a highly stable, often insoluble, metal-dithiocarbamate complex. researchgate.net The rate of this reaction is generally fast. nih.gov The strong bond between the soft sulfur atoms of the dithiocarbamate and the metal ion is the driving force for this process. researchgate.net

Studies have shown that dithiocarbamates can be used to remove heavy metals from wastewater and organic reaction media. nih.govresearchgate.net The efficiency of metal removal depends on factors such as pH and the presence of other competing ligands. oup.comacs.org For instance, in some natural waters, natural organic matter might compete with dithiocarbamates for binding to copper ions. researchgate.netoup.com

Influence of Substituent Effects and Environmental Factors on Complexation Efficacy

The effectiveness of dioctyldithiocarbamate in complexing metals is influenced by both the nature of the ligand itself and the surrounding environmental conditions.

Substituent Effects: The two long octyl chains on the nitrogen atom of dioctyldithiocarbamate have a significant impact.

Steric Effects: The bulkiness of the octyl groups can influence the coordination geometry and the accessibility of the metal center. publish.csiro.au

Electronic Effects: While the primary electronic character is set by the dithiocarbamate group, the alkyl substituents can have subtle electronic influences that affect the ligand field strength. publish.csiro.au

Lipophilicity: The long alkyl chains increase the lipophilicity (fat-solubility) of the resulting metal complexes, which can affect their solubility and transport properties. nih.gov

Environmental Factors:

pH: The pH of the solution is a critical factor. Dithiocarbamic acids are unstable and decompose at low pH. rsc.org Therefore, the complexation is more favorable in neutral to alkaline conditions. acs.org The stability of the metal complexes can also be pH-dependent, with metal complexation often inhibiting the acid-catalyzed hydrolysis of the dithiocarbamate ligand. researchgate.netoup.com

Solvent: The nature of the solvent can affect the stability and solubility of the metal complexes. For example, stability constants of copper-amino acid complexes were found to be greater in dioxane-water mixtures compared to pure water. nih.gov

Below is an interactive data table summarizing the influence of these factors.

| Factor | Influence on Complexation Efficacy |

| Substituent Effects | |

| Steric Bulk of Octyl Groups | Can affect coordination geometry and stability. |

| Lipophilicity of Octyl Groups | Increases solubility of complexes in nonpolar environments. |

| Environmental Factors | |

| pH | Low pH can lead to ligand decomposition; complexation is generally favored at neutral to alkaline pH. |

| Presence of Competing Ligands | Can reduce the efficiency of metal sequestration by the dithiocarbamate. |

Engineering and Industrial Applications of Sodium Dioctyldithiocarbamate Non Clinical Focus

Application in Polymer Science: Vulcanization Acceleration in Elastomer Processing

In the realm of polymer science, sodium dioctyldithiocarbamate finds a crucial role as a vulcanization accelerator in the processing of elastomers, such as natural rubber and synthetic rubbers. Dithiocarbamates are classified as ultra-fast accelerators, significantly reducing the time and temperature required for the curing process.

Kinetic and Mechanistic Role of this compound in Rubber Crosslinking

The vulcanization of rubber is a chemical process that converts the plastic raw rubber into a more durable, elastic material by forming crosslinks between individual polymer chains. The addition of sulfur alone results in a slow and inefficient process. Accelerators like this compound are essential for making the process commercially viable.

The mechanism of accelerated sulfur vulcanization is complex, involving a series of reactions that lead to the formation of mono-, di-, and polysulfidic crosslinks. Dithiocarbamates, in the presence of activators like zinc oxide and stearic acid, form an active accelerator complex. This complex reacts with sulfur to create sulfurating agents, which are more reactive than elemental sulfur itself. These agents then react with the rubber molecules to form crosslinks.

A study on a related dithiocarbamate (B8719985) derivative, 2-fluorophenyl dithiocarbamate triethylamine (B128534), demonstrated that its partial replacement of sulfur and a conventional accelerator (captax) led to a 52% increase in vulcanization speed. This highlights the potent kinetic effect of the dithiocarbamate functional group.

Impact on Material Properties and Network Formation in Polymer Composites

The use of this compound as an accelerator has a direct impact on the final properties of the vulcanized rubber. The speed of vulcanization and the nature of the crosslink network formed are critical determinants of the mechanical and dynamic properties of the elastomer.

The crosslink density, which is the number of crosslinks per unit volume, is a key parameter influenced by the accelerator system. Dithiocarbamates are known to produce a high crosslink density. The structure of these crosslinks (i.e., the proportion of monosulfidic, disulfidic, and polysulfidic bonds) also plays a crucial role. Generally, polysulfidic crosslinks contribute to good dynamic properties and tensile strength, while monosulfidic crosslinks provide better thermal stability. The choice of accelerator and the sulfur-to-accelerator ratio can be tailored to achieve the desired balance of properties.

The mechanical properties of rubber composites, such as tensile strength, modulus, and hardness, are strongly dependent on the crosslink density. Research on a dibenzyldithiocarbamate (B1202937) derivative showed that its use in styrene-butadiene rubber (SBR) composites effectively increased the crosslink density and resulted in vulcanizates with higher tensile strength compared to reference compounds. Similarly, the partial replacement of a standard accelerator with 2-fluorophenyl dithiocarbamate triethylamine in a rubber compound maintained the tensile strength at the level of the control sample while increasing resistance to dynamic loads.

Table 1: Illustrative Impact of Dithiocarbamate Accelerators on Rubber Properties

| Property | Observation with Dithiocarbamate Accelerators |

| Cure Rate | Significantly Increased (Ultra-fast) |

| Scorch Time | Reduced |

| Crosslink Density | Increased |

| Tensile Strength | Generally Improved or Maintained |

| Thermal Stability | Dependent on crosslink structure (mono- vs. polysulfidic) |

| Dynamic Properties | Enhanced resistance to dynamic loads |

Utilization in Mineral Processing: Flotation Agent Technology

This compound serves as a collector in the froth flotation process, a widely used method for the beneficiation of ores. This technique separates valuable minerals from the gangue (waste rock) by exploiting differences in their surface hydrophobicity.

Principles of Selective Flotation with Dioctyldithiocarbamates in Ore Beneficiation

In the flotation of sulfide (B99878) ores, such as those containing copper, lead, and zinc, collectors are organic molecules that selectively adsorb onto the surface of the target mineral particles, rendering them hydrophobic. These hydrophobic particles then attach to air bubbles that are passed through the mineral pulp and are carried to the surface in a froth, which is then collected.

Dithiocarbamates are effective collectors for many sulfide minerals. The selectivity of the flotation process is crucial, especially in complex ores where valuable minerals are intergrown with other sulfides, such as pyrite (B73398) (iron sulfide). A key objective is often the selective flotation of chalcopyrite (copper iron sulfide) from pyrite. The choice of collector and the control of process parameters like pH are critical for achieving this separation.

Laboratory tests on a modified diethyl dithiocarbamate for the flotation of gold-containing sulfide ore showed that replacing xanthate with the dithiocarbamate reagent enhanced the quality of the gold concentrate and increased gold recovery by 7-10%. This demonstrates the potential for dithiocarbamates to improve the efficiency and selectivity of flotation processes.

Surface Adsorption Mechanisms at Mineral-Water Interfaces Mediated by this compound

The effectiveness of a collector is determined by its ability to adsorb onto the target mineral surface while having minimal interaction with other minerals. The adsorption of dithiocarbamates on sulfide mineral surfaces is primarily a result of a chemical reaction between the dithiocarbamate ligand and the metal ions on the mineral surface.

Studies on the adsorption of diethyldithiocarbamate (B1195824) on copper minerals like covellite, cuprite, and tenorite indicate a surface reaction where the dithiocarbamate ligands interact with surface copper sites. This interaction leads to the formation of copper dithiocarbamate complexes on the mineral surface, which are hydrophobic. The nature of the adsorbed species can vary with the concentration of the dithiocarbamate.

The adsorption process is often a form of chemisorption, where a chemical bond is formed between the collector and the mineral surface. This strong interaction ensures that the mineral particle remains hydrophobic and can be effectively recovered in the froth. The long dioctyl chains of this compound contribute to the hydrophobicity of the adsorbed layer.

Table 2: Adsorption Characteristics of Dithiocarbamates on Mineral Surfaces

| Mineral | Adsorption Mechanism | Nature of Adsorbed Species |

| Copper Sulfides (e.g., Covellite) | Chemisorption, Surface Reaction | Copper dithiocarbamate complexes |

| Pyrite (in the context of selective flotation) | Weaker interaction compared to copper sulfides | - |

Formulations in Tribology: Lubricant and Grease Additives

In the field of tribology, which deals with friction, wear, and lubrication, dithiocarbamates, including dioctyldithiocarbamate derivatives, are utilized as multifunctional additives in lubricants and greases. They are particularly valued for their antiwear and extreme pressure (EP) properties.

Dithiocarbamate-based additives function by forming a protective film, known as a tribofilm, on the rubbing metal surfaces under boundary lubrication conditions. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. The formation of this film is a result of a tribochemical reaction between the additive and the metal surface, which is initiated by the high temperatures and pressures generated at the points of contact.

Research on an oil-soluble cerium dioctyl dithiocarbamate demonstrated its effectiveness as an antiwear and extreme pressure additive. When added to a base lubricating oil, it significantly increased the welding load (a measure of extreme pressure performance) and exhibited good friction-reducing and antiwear properties. Surface analysis of the rubbing surfaces revealed the formation of a complex protective layer containing an organic film, an oxide film, a chemical reaction film, and a diffusion layer of cerium into the metal surface.

The performance of these additives is often compared to that of zinc dialkyldithiophosphates (ZDDPs), which are widely used antiwear additives. Studies on novel alkylborate-dithiocarbamate additives have shown that they can provide better antiwear performance and similar frictional properties compared to commercially available ZDDP packages.

Table 3: Tribological Performance of Dioctyldithiocarbamate-based Lubricant Additives

| Additive | Base Oil | Test | Observation |

| Cerium dioctyl dithiocarbamate (3.0%) | Refined paraffinic oil | Four-ball machine | Initial seizure load increased by 110% compared to base oil |

| Cerium dioctyl dithiocarbamate (0.5%) | Refined paraffinic oil | Four-ball machine | Welding load doubled compared to base oil |

| Alkylborate-dithiocarbamate derivatives | Mineral oil | Four-ball tribometer | Better antiwear performance than a commercial ZDDP package |

Role of this compound in Enhancing Tribological Performance and Anti-Wear Properties

This compound belongs to the dithiocarbamate (DTC) family of compounds, which are highly effective multifunctional additives in lubricants. Their primary role is to enhance the tribological performance of base oils by providing exceptional anti-wear (AW) and extreme pressure (EP) properties. When incorporated into lubricating oils, these additives significantly reduce friction and protect metal surfaces from wear under severe operating conditions.

The effectiveness of dithiocarbamate additives is demonstrated through standardized tribological tests, such as the four-ball test. Research on related compounds, like dialkyldithiocarbamic borate (B1201080) esters, shows a clear trend: as the concentration of the additive increases, the friction coefficient and wear scar diameter on test steel balls decrease significantly, while the maximum nonseizure load (a measure of EP performance) increases. For instance, adding 1.5% of a dithiocarbamic borate ester to a base oil resulted in a 28.95% reduction in wear scar diameter, and a 2.0% addition decreased the friction coefficient by 34.48%. diva-portal.org This highlights the potent ability of the dithiocarbamate functional group to mitigate wear and friction.

The performance of these additives is attributed to their chemical structure: two sulfur atoms and a nitrogen atom, which are tribologically active elements. The long alkyl chains, such as the octyl groups in this compound, ensure good solubility in mineral and synthetic base oils. This combination of a polar, surface-active head and oil-soluble tails allows the molecule to function effectively at the points of metal-to-metal contact.

Table 1: Impact of Dithiocarbamate Additive Concentration on Lubricant Performance The following table is generated based on findings for a dialkyldithiocarbamic borate ester, illustrating the typical performance improvements offered by dithiocarbamate-based additives.

| Additive Concentration (wt%) | Wear Scar Diameter Reduction (%) | Friction Coefficient Reduction (%) | Maximum Nonseizure Load Increase (N) |

| 1.5% | 28.95% | Not Specified | Not Specified |

| 2.0% | Not Specified | 34.48% | +539 N |

| Data derived from studies on dialkyldithiocarbamic borate ester. diva-portal.org |

Interfacial Reaction Pathways and Film Formation on Lubricated Surfaces

The anti-wear and extreme pressure characteristics of this compound are not inherent to the molecule itself but are realized through its decomposition and subsequent chemical reactions at the lubricated interface. Under the high temperature and pressure generated at asperity contacts between moving surfaces, the dithiocarbamate molecule breaks down.

This tribochemical decomposition releases active elements, primarily sulfur and nitrogen. diva-portal.org These elements then react with the metallic surface (typically iron or steel) to form a durable, protective boundary film. This film, often referred to as a tribofilm, acts as a sacrificial layer, preventing direct metal-to-metal contact and catastrophic wear. Surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) have confirmed the composition of these films. Studies on novel alkylborate-dithiocarbamate additives revealed the presence of sulfur within the tribofilms formed on worn steel surfaces. mdpi.com

The mechanism involves the adsorption of the dithiocarbamate onto the metal surface, followed by a chemical reaction driven by the frictional heat. This process forms a complex layered film composed of inorganic compounds like iron sulfides and potentially iron nitrides. This film possesses a lower shear strength than the parent metal, allowing it to be sheared away preferentially during contact, thus protecting the underlying substrate from damage. diva-portal.org

Research into Novel Dithiocarbamate-Based Ashless Additives (e.g., Boron-DTCs)

For decades, zinc dialkyldithiophosphates (ZnDTPs) have been the dominant anti-wear additive in engine oils. However, they produce metallic ash upon combustion, which contains phosphorus and sulfur. These elements are known to poison and degrade the effectiveness of automotive exhaust catalysts, leading to increased toxic emissions. nih.govfortunehn.com This has driven significant research into developing high-performance, environmentally friendly "ashless" (metal-free) lubricant additives.

Ashless dithiocarbamates, such as methylenebis(dibutyldithiocarbamate), have emerged as effective multifunctional additives that provide EP, AW, and antioxidant properties without contributing to ash formation. encyclopedia.pubnih.govnih.gov They are highly soluble in various base stocks and demonstrate good thermal stability. encyclopedia.pub

A particularly promising area of research is the development of dithiocarbamates containing boron (Boron-DTCs). nih.gov These compounds combine the tribological benefits of boron with the proven performance of dithiocarbamates. mdpi.comresearchgate.net Boron itself is known to have excellent wear-reducing and friction-modifying properties. mdpi.comresearchgate.net Research into novel alkylborate-dithiocarbamate additives has shown that they can provide better anti-wear performance compared to commercially available ZnDTP packages while exhibiting similar frictional properties. mdpi.com The goal of this research is to create a new class of additives that are ashless and have reduced levels of sulfur, thereby improving both tribological and environmental performance to replace traditional additives like ZnDTPs. nih.gov

Surfactant and Emulsifier Properties of this compound

Surface Activity and Interfacial Tension Reduction Mechanisms

This compound possesses the classic molecular structure of a surfactant: a polar "head" group and a non-polar "tail." The polar head is the sodium dithiocarbamate moiety (-S(C=S)N- Na+), and the non-polar tail consists of the two long octyl hydrocarbon chains. This amphiphilic nature allows the molecule to adsorb at interfaces, such as between oil and water or between a liquid and a solid, thereby reducing the interfacial tension.

This property is leveraged in industrial processes like froth flotation for mineral separation. researchgate.netjournalssystem.com In this context, dithiocarbamates act as "collectors." The polar dithiocarbamate head chemically adsorbs onto the surface of specific minerals (e.g., sulfide ores). nih.govresearchgate.net This is a strong interaction, often described as chemisorption, where the sulfur atoms in the DTC group form a coordinate bond with metal atoms on the mineral surface. nih.gov

Stability and Performance as an Emulsifying Agent in Heterogeneous Systems

Any compound that acts as a surfactant can also function as an emulsifying agent. Emulsifiers are crucial for creating and stabilizing heterogeneous systems like emulsions, which are mixtures of immiscible liquids (e.g., oil and water). This compound, by adsorbing at the oil-water interface, can stabilize droplets of one phase within the other.

When dispersed in an oil-water system, the this compound molecules align themselves at the surface of the droplets. The hydrophobic dioctyl tails will penetrate the oil phase, while the polar sodium dithiocarbamate head will remain in the aqueous phase. This arrangement forms a stabilizing film around the droplets that prevents them from coalescing in two ways:

Charge Repulsion: The ionic nature of the sodium dithiocarbamate head group imparts an electrical charge to the surface of the droplets, causing them to repel each other electrostatically.

Steric Hindrance: The bulky, long octyl chains create a physical, steric barrier that mechanically prevents the droplets from getting close enough to merge.

This ability to stabilize dispersions is valuable in various industrial formulations, from metalworking fluids where oil-in-water emulsions are common, to its role in preventing the agglomeration of particles in flotation processes. The robust nature of the dithiocarbamate bond to surfaces suggests it can form highly stable interfacial films.

Environmental Chemistry and Fate of Dioctyldithiocarbamates

Environmental Degradation Pathways of Dioctyldithiocarbamate Compounds

The persistence of dioctyldithiocarbamate compounds in the environment is largely governed by their susceptibility to transformation through both non-biological and biological mechanisms. These processes break down the parent compound into various smaller molecules.

Abiotic Transformation Processes (e.g., Hydrolysis, Photodegradation)

Abiotic transformation processes, which are chemical reactions that occur without the involvement of living organisms, play a significant role in the degradation of dithiocarbamates. The primary abiotic pathways are hydrolysis and photodegradation.

Biotransformation and Microbial Degradation Mechanisms in Various Media

Microbial communities in soil and water are instrumental in the breakdown of organic compounds, including dioctyldithiocarbamates. Biotransformation, the chemical alteration of a substance by a living organism, is a key process in the environmental fate of these compounds.

The biodegradation of carbamate (B1207046) pesticides, a class to which dioctyldithiocarbamates belong, is known to be carried out by various soil bacteria. nih.gov These microorganisms can utilize the compound as a source of carbon and other nutrients, breaking it down into simpler, less harmful substances. The degradation pathways can be complex and may involve several enzymatic steps. For some pesticides, the initial steps of microbial degradation can mirror abiotic processes like hydrolysis, followed by further breakdown of the resulting products. researchgate.net

Transport and Distribution in Environmental Compartments

The movement and final destination of sodium dioctyldithiocarbamate in the environment are governed by its physical and chemical properties, which dictate its interaction with soil, water, and air.

Sorption and Desorption Behavior in Soil and Sediment Matrices

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor in determining the mobility and bioavailability of dioctyldithiocarbamates. The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.com A high Koc value indicates that the compound has a strong affinity for soil organic matter and is likely to be less mobile. chemsafetypro.com

Volatilization and Leaching Potentials in Aquatic and Terrestrial Systems

Volatilization: The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is governed by the compound's Henry's Law Constant. ladwp.comepa.gov Compounds with a high Henry's Law Constant are more likely to volatilize. Given that this compound is a salt, it is expected to have a very low vapor pressure and consequently a low potential for volatilization from moist soil or water surfaces.

Leaching: Leaching is the process by which a chemical is transported through the soil profile with water. The potential for a compound to leach is inversely related to its sorption to soil particles. cambridge.org Compounds that are strongly sorbed are less likely to leach into groundwater. As previously discussed, the long alkyl chains of this compound suggest a high potential for sorption to soil organic matter. Therefore, its leaching potential is expected to be low, particularly in soils with a significant organic content. Studies on other thiocarbamate herbicides have shown that leaching decreases with increasing clay and organic matter content in the soil. cambridge.org

Environmental Partitioning Studies of Dioctyldithiocarbamates

Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and biota. This distribution is determined by the compound's physicochemical properties, including its water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

While specific environmental distribution models for this compound are not widely published, its properties suggest a particular environmental behavior. Due to its nature as a sodium salt, it is expected to be soluble in water. However, the long dioctyl chains impart a significant lipophilic (fat-loving) character to the molecule. This dual nature suggests that while it can be transported in aquatic systems, it will also have a strong tendency to partition into organic matter in soil, sediment, and potentially accumulate in the fatty tissues of organisms. Its low volatility indicates that atmospheric transport is not a significant pathway. Therefore, the primary environmental sinks for this compound are expected to be soil and sediment, where it will undergo degradation processes.

Analytical Methodologies for Environmental Trace Analysis and Fate Monitoring

The accurate monitoring of dioctyldithiocarbamates in the environment is predicated on the availability of robust analytical methods capable of detecting and quantifying the compound at trace levels. The inherent chemical properties of dithiocarbamates (DTCs), such as their low solubility in common solvents and propensity for degradation, present significant analytical challenges. scribd.com Methodologies for environmental analysis are broadly categorized into two approaches: indirect methods that measure a common degradation product, and direct methods that quantify the intact parent compound or a stable derivative, offering greater specificity.

The traditional and most widely referenced indirect approach involves the digestion of the sample in a hot acid solution. scribd.comencyclopedia.pub This process hydrolyzes all dithiocarbamates present into carbon disulfide (CS₂) and the corresponding secondary amine. The evolved CS₂ is then quantified, typically by gas chromatography (GC) or spectrophotometry. encyclopedia.pubepa.gov While this method is useful for determining total dithiocarbamate (B8719985) content, it is non-selective and cannot distinguish between different types of dithiocarbamates, such as this compound and other DTCs that might be present in a sample. encyclopedia.pub

To achieve the selectivity required for environmental fate monitoring, chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), have become the methods of choice. nih.gov These approaches allow for the separation and specific quantification of individual DTC compounds.

The development of sensitive and selective detection techniques is crucial for understanding the environmental prevalence, transport, and ultimate fate of specific dithiocarbamates. While validated methods specifically for this compound at trace environmental levels are not extensively documented in peer-reviewed literature, the principles and techniques applied to other dithiocarbamates, particularly those with fungicidal applications, provide a strong framework for its analysis. The primary challenge lies in the compound's chemical instability and the complexity of environmental matrices like water, soil, and sediment.

Modern analytical strategies focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) due to their superior sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most powerful technique for the direct analysis of dithiocarbamates. It circumvents the need for the high temperatures used in GC that can cause thermal degradation of the analyte. The general workflow involves:

Sample Extraction and Stabilization: Due to the rapid degradation of DTCs in acidic conditions, extraction from environmental samples is performed using an alkaline solution, often containing chelating and stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and cysteine. encyclopedia.pub For a highly nonpolar compound like dioctyldithiocarbamate, with its two C8 alkyl chains, a liquid-liquid extraction with a nonpolar organic solvent or solid-phase extraction (SPE) with a C18 or polymeric reversed-phase sorbent would likely be the preferred method for isolation and preconcentration from aqueous samples.

Chromatographic Separation: Reversed-phase HPLC is the standard separation technique. Given its nonpolar nature, dioctyldithiocarbamate would be strongly retained on a C18 column and require a mobile phase with a high proportion of organic solvent (e.g., methanol (B129727) or acetonitrile) for elution.

Detection by Mass Spectrometry: Detection is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a tandem mass spectrometer (MS/MS). The MS/MS detector is programmed for multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected and fragmented, and one or more characteristic product ions are monitored. This process is highly selective and significantly reduces background noise, enabling very low detection limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique, though it often requires a derivatization step to convert the non-volatile DTC salts into thermally stable and volatile compounds suitable for gas chromatography. nih.gov

Extraction and Derivatization: After extraction from the sample matrix, the dithiocarbamate is typically converted into a more volatile ester, for example, through methylation with a reagent like iodomethane (B122720) or dimethyl sulfate. nih.gov This step creates a specific derivative for the target DTC, allowing it to be distinguished from others.

GC Separation and MS Detection: The resulting derivative is then injected into the GC, where it is separated from other compounds on a capillary column. The mass spectrometer is used as the detector, providing high selectivity and confident identification based on the mass spectrum of the derivative.

The performance of these methods for representative dithiocarbamates highlights their suitability for trace environmental analysis. While the data below does not pertain specifically to this compound, it illustrates the typical sensitivity and accuracy achieved for related compounds in environmental matrices.

Table 1: Performance of LC-MS/MS Methods for Dithiocarbamate Analysis in Water

| Compound Analyzed | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Dimethyldithiocarbamate (as methyl derivative) | LC-MS/MS | River/Tap Water | 0.061 µg/L | 0.21 µg/L | Not Reported | encyclopedia.pub |

| Ethylenebisdithiocarbamate (as methyl derivative) | LC-MS/MS | River/Tap Water | 0.032 µg/L | 0.11 µg/L | Not Reported | encyclopedia.pub |

Table 2: Performance of GC-based Methods for Dithiocarbamate Analysis

| Compound Analyzed | Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Total DTCs (as CS₂) | GC-ITD-MS | Soya | 0.05 mg/kg | 68-91 | encyclopedia.pub |

| Polycarbamate (as methyl derivative) | GC-MS | Tap Water | Not Reported | 79 | nih.gov |

These methodologies demonstrate that with appropriate sample preparation and state-of-the-art instrumentation, it is possible to achieve the low detection limits required for monitoring dithiocarbamates in the environment. Adapting and validating these established methods for the specific chemical properties of this compound is the necessary next step for its inclusion in environmental monitoring programs.

Advanced Theoretical and Computational Studies of Sodium Dioctyldithiocarbamate

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the molecular-level properties of sodium dioctyldithiocarbamate. These computational approaches provide insights that are often difficult to obtain through experimental means alone. By solving approximations of the Schrödinger equation, researchers can model the electronic structure and predict the reactivity of this complex molecule.

Electronic Structure Characterization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of dithiocarbamates. These studies focus on the distribution of electrons within the molecule, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in determining the molecule's chemical reactivity and kinetic stability. For the dithiocarbamate (B8719985) ligand, the HOMO is typically localized on the sulfur atoms, indicating that these are the primary sites for electrophilic attack and coordination with metal ions. The LUMO, conversely, is often distributed over the entire S2C-N backbone.

The long octyl chains in this compound primarily have an inductive effect on the electronic properties of the dithiocarbamate headgroup. They are electron-donating, which can slightly increase the energy of the HOMO, potentially enhancing its reactivity towards metal ions compared to shorter-chain dithiocarbamates.

Computational methods are also used to predict spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra by calculating the energies of electronic transitions. The characteristic strong absorption of dithiocarbamates in the UV region is typically assigned to π → π* transitions within the NCS2 group. Theoretical calculations of vibrational frequencies (IR and Raman spectra) can aid in the assignment of experimental spectra, providing a detailed understanding of the molecule's vibrational modes.

Table 1: Predicted Electronic Properties of a Model Dialkyldithiocarbamate Fragment

| Property | Predicted Value (a.u.) | Description |

| HOMO Energy | -0.215 | Highest Occupied Molecular Orbital energy, indicating the ability to donate electrons. |

| LUMO Energy | -0.045 | Lowest Unoccupied Molecular Orbital energy, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 0.170 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: These values are illustrative and based on typical DFT calculations for dialkyldithiocarbamate molecules. The specific values for dioctyldithiocarbamate may vary.

Reaction Pathway Modeling and Transition State Analysis for Synthesis and Degradation

Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For the synthesis of this compound, which typically involves the reaction of dioctylamine (B52008), carbon disulfide, and sodium hydroxide, quantum chemical calculations can be used to model the reaction pathway. This involves identifying the transition state structures and calculating the activation energies for each step of the reaction. Such studies can elucidate the role of the base and the solvent in the reaction mechanism.

Similarly, the degradation of dithiocarbamates, which can be initiated by acid, heat, or oxidation, can be modeled. Transition state analysis can reveal the lowest energy pathway for decomposition, which is crucial for understanding the compound's stability and environmental fate. For example, in acidic conditions, the protonation of the dithiocarbamate nitrogen or sulfur atoms can be modeled to determine the most likely initial step in the degradation process.

While specific studies on the reaction pathways of this compound are not widely available, the general mechanisms are expected to be similar to other dialkyldithiocarbamates, with the octyl chains potentially influencing reaction rates due to steric and electronic effects.

Molecular Dynamics Simulations for Interfacial Phenomena and Solvation

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly well-suited for investigating the behavior of this compound in complex environments, such as at interfaces and in solution.

Simulations of Adsorption on Solid Surfaces and Mineral Interfaces

This compound is utilized in mineral flotation, and MD simulations are instrumental in understanding its role as a collector. These simulations can model the interaction of dioctyldithiocarbamate ions with various mineral surfaces, such as pyrite (B73398) (FeS2) or chalcopyrite (CuFeS2), in an aqueous environment.

These simulations can reveal:

The preferred orientation of the dioctyldithiocarbamate molecules on the mineral surface.

The nature of the bonding between the sulfur atoms of the dithiocarbamate and the metal ions on the mineral surface.

The role of the long octyl chains in creating a hydrophobic surface on the mineral, which is essential for the attachment of air bubbles in flotation.

The influence of water molecules and other ions on the adsorption process.

Studies have shown that dithiocarbamates can form strong chemical bonds with mineral surfaces, and the alkyl chains tend to extend into the aqueous phase, creating a water-repellent layer. The length of the alkyl chain can significantly impact the effectiveness of the collector, with longer chains generally providing greater hydrophobicity.

Behavior of Dioctyldithiocarbamate in Solution and at Liquid-Liquid Interfaces

In solution, the amphiphilic nature of this compound (a polar headgroup and long nonpolar tails) suggests that it can form micelles above a certain concentration, known as the critical micelle concentration (CMC). MD simulations can be used to study the process of micellization, providing insights into the structure and stability of the resulting aggregates.

At liquid-liquid interfaces, such as an oil-water interface, dioctyldithiocarbamate ions are expected to orient themselves with the polar dithiocarbamate headgroup in the aqueous phase and the nonpolar octyl tails in the oil phase. This behavior is fundamental to its application in areas like solvent extraction. MD simulations can model this interfacial behavior, providing information on the reduction of interfacial tension and the structure of the interfacial layer.

Prediction of Complexation Energetics and Ligand-Metal Interactions

This compound is a potent chelating agent, forming stable complexes with a wide range of metal ions. Quantum chemical calculations, particularly DFT, are highly effective in predicting the energetics of these complexation reactions and elucidating the nature of the ligand-metal bonds.

These calculations can determine the binding energies of dioctyldithiocarbamate with various metal ions, providing a quantitative measure of the stability of the resulting complexes. This information is crucial for applications such as heavy metal remediation and solvent extraction. By comparing the binding energies for different metals, the selectivity of the ligand can be predicted.

The nature of the metal-sulfur bonds can be analyzed using techniques such as Natural Bond Orbital (NBO) analysis, which provides information on the degree of covalent and ionic character in the bonds. For transition metals, the interaction between the metal d-orbitals and the orbitals of the sulfur atoms is a key factor in determining the geometry and stability of the complex.

Table 2: Illustrative Predicted Binding Energies of a Dithiocarbamate Ligand with Various Metal Ions

| Metal Ion | Predicted Binding Energy (kcal/mol) | Common Coordination Geometry |

| Cu(II) | -45.2 | Square Planar |

| Pb(II) | -38.7 | Pyramidal |

| Cd(II) | -35.1 | Tetrahedral |

| Zn(II) | -32.5 | Tetrahedral |

Note: These are representative values for a generic dithiocarbamate ligand to illustrate the application of computational chemistry. Actual values for this compound may differ.

Structure-Property Relationship Studies through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate relationships between the molecular structure of this compound and its macroscopic properties. Through the application of various theoretical models and simulation techniques, researchers can predict and understand the behavior of this compound at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) has been a particularly valuable method for investigating the electronic structure of this compound. These studies often focus on optimizing the molecular geometry to its lowest energy state, which provides a foundational understanding of its three-dimensional shape. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.

Furthermore, computational approaches are employed to calculate a range of molecular descriptors. These descriptors quantify various aspects of the molecule's electronic and steric character. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the compound's reactivity and its potential as an electron donor or acceptor. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies lower reactivity.

Quantitative Structure-Property Relationship (QSPR) models represent a more advanced application of computational data. These models aim to establish a mathematical correlation between the calculated molecular descriptors and experimentally observed properties. While specific QSPR studies solely focused on this compound are not extensively detailed in publicly available literature, the principles of this approach are widely applied to similar dithiocarbamate compounds. These models can predict properties such as solubility, toxicity, and efficacy as a corrosion inhibitor or antioxidant based on its structural features.

The table below summarizes key computational parameters that are typically investigated in structure-property relationship studies of dithiocarbamates like this compound. These parameters provide a quantitative basis for understanding and predicting the compound's behavior.

| Computational Parameter | Significance in Structure-Property Relationship |

|---|---|

| Optimized Molecular Geometry | Provides the most stable three-dimensional arrangement of atoms, influencing steric interactions and crystal packing. |

| Bond Lengths and Angles | Determine the strength and nature of chemical bonds, affecting molecular stability and vibrational frequencies. |

| HOMO Energy | Indicates the molecule's ability to donate electrons; higher HOMO energy suggests greater electron-donating capability. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; lower LUMO energy suggests greater electron-accepting capability. |

| HOMO-LUMO Energy Gap | Correlates with molecular stability and reactivity; a larger gap indicates higher stability. |

| Mulliken Atomic Charges | Describes the distribution of electron density across the molecule, identifying potential sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. |

Molecular dynamics (MD) simulations offer another layer of computational insight, allowing for the study of the dynamic behavior of this compound over time. These simulations can model the interactions of the molecule with its environment, such as a solvent or a metal surface. This is particularly relevant for understanding its function as a corrosion inhibitor, where simulations can reveal the adsorption mechanism and orientation of the molecule on the metal surface.

Future Research Directions and Innovations in Sodium Dioctyldithiocarbamate Science

Design and Synthesis of Next-Generation Dithiocarbamate (B8719985) Derivatives with Enhanced Performance

The inherent versatility of the dithiocarbamate moiety provides a fertile ground for the design and synthesis of next-generation derivatives with tailored properties. Researchers are actively exploring modifications to the dialkyl chains and the introduction of additional functional groups to enhance performance in specific applications.

Key research thrusts include:

Asymmetric Dithiocarbamates: Moving beyond symmetrical structures like dioctyldithiocarbamate, the synthesis of asymmetric dithiocarbamates with different alkyl or aryl groups is a growing area of interest. This asymmetry can lead to novel self-assembly behaviors and improved solubility in a wider range of solvents.

Functionalized Alkyl Chains: The incorporation of functional groups such as hydroxyl, amino, or carboxylic acid moieties onto the octyl chains can impart new functionalities. For instance, hydroxyl groups can enhance water solubility and provide sites for further chemical modification, while amino groups can serve as ligands for metal coordination or as catalysts themselves.

Polymerizable Dithiocarbamates: The introduction of polymerizable groups, such as vinyl or acrylate (B77674) functionalities, allows for the incorporation of the dithiocarbamate unit into polymer backbones. This opens up possibilities for creating functional polymers with applications in coatings, sensors, and drug delivery.

A significant focus in the synthesis of these next-generation derivatives is the development of more efficient and selective synthetic routes. Modern organometallic catalysis and flow chemistry techniques are being employed to achieve higher yields and purity while minimizing waste.

Integration of Sodium Dioctyldithiocarbamate into Multifunctional Material Systems

The ability of dithiocarbamates to act as ligands for a wide range of metal ions and their affinity for surfaces make them ideal candidates for integration into multifunctional material systems. Future research will focus on harnessing these properties to create advanced materials with novel capabilities.

Promising areas of investigation include:

Functionalized Nanoparticles: this compound and its derivatives can be used to functionalize the surface of nanoparticles, such as gold, silver, and quantum dots. uj.ac.za This surface modification can enhance the stability of the nanoparticles in various media and introduce specific functionalities. For example, dithiocarbamate-coated gold nanoparticles are being explored for applications in sensing, catalysis, and biomedical imaging.

Smart Polymers and Gels: The incorporation of dioctyldithiocarbamate moieties into polymer chains can lead to the development of "smart" materials that respond to external stimuli such as pH, temperature, or the presence of specific metal ions. These materials could find applications in controlled drug release, self-healing materials, and environmental remediation.

Hybrid Organic-Inorganic Materials: The strong coordination of dithiocarbamates to metal oxides can be exploited to create hybrid organic-inorganic materials. These materials can combine the processability and flexibility of polymers with the thermal and mechanical stability of inorganic components, leading to new composites with enhanced properties.

The table below summarizes potential multifunctional material systems incorporating this compound and their prospective applications.

| Material System | Component | Potential Application |

| Functionalized Nanoparticles | Gold Nanoparticles | Sensing, Catalysis, Biomedical Imaging |

| Smart Polymers | pH-Responsive Polymers | Controlled Drug Release |

| Hybrid Materials | Metal-Organic Frameworks (MOFs) | Gas Storage, Separation, Catalysis |

Cross-Disciplinary Research at the Interface of Materials Science, Environmental Chemistry, and Catalysis

The unique chemical properties of this compound position it at the nexus of several scientific disciplines. Future breakthroughs are expected to emerge from cross-disciplinary research that leverages its capabilities in materials science, environmental chemistry, and catalysis.

Key areas for synergistic research include:

Environmental Remediation: The strong chelating ability of the dithiocarbamate group makes it an effective agent for the removal of heavy metal ions from contaminated water and soil. Research is focused on developing dioctyldithiocarbamate-functionalized materials, such as polymers and sorbents, for efficient and selective metal extraction.

Catalysis: Dithiocarbamate complexes of transition metals have shown promise as catalysts in a variety of organic transformations. The dioctyl derivative, with its enhanced solubility in organic solvents, is particularly well-suited for homogeneous catalysis. Future work will explore the development of novel dioctyldithiocarbamate-based catalysts with improved activity, selectivity, and recyclability.

Sensors: The interaction of dioctyldithiocarbamates with specific analytes can be transduced into a measurable signal, forming the basis for chemical sensors. Research is underway to develop dioctyldithiocarbamate-based sensors for the detection of heavy metals, organic pollutants, and biologically important molecules.

Advancements in Sustainable Synthesis and Application Methodologies for Dioctyldithiocarbamates

In line with the growing emphasis on green chemistry, a major focus of future research will be the development of sustainable methods for the synthesis and application of dioctyldithiocarbamates. jocpr.comijsetpub.com This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Key advancements in this area include:

Green Solvents: The use of environmentally benign solvents, such as water, supercritical fluids, and ionic liquids, is being explored as an alternative to traditional volatile organic compounds in the synthesis of dioctyldithiocarbamates. researchgate.net Research has demonstrated the successful synthesis of dithiocarbamates in deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which are considered greener alternatives. researchgate.netrsc.org

Catalyst-Free and Solvent-Free Synthesis: Efforts are being made to develop synthetic protocols that eliminate the need for catalysts and solvents altogether. Mechanochemical methods, where reactions are induced by mechanical force, and microwave-assisted synthesis are promising approaches in this regard.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are being prioritized. This minimizes the generation of byproducts and waste.